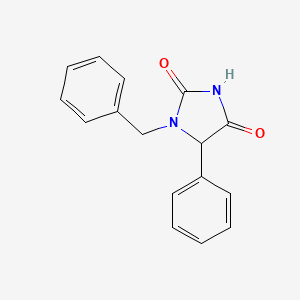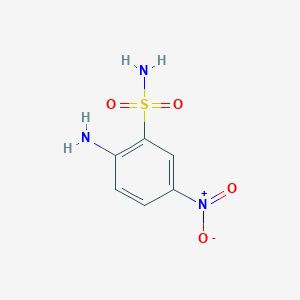
1-(6-Amino-1,3-benzodioxol-5-yl)pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring fused with a pyrrolidinone moiety
Aplicaciones Científicas De Investigación
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and pyrrolidinone derivatives.
Synthetic Routes: The key steps involve the formation of the benzodioxole ring followed by the introduction of the amino group at the 6-position. This can be achieved through nitration followed by reduction.
Reaction Conditions: Typical reaction conditions include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group at the 6-position can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying depending on the desired transformation.
Major Products: Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol and 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one share structural similarities.
Uniqueness: The presence of the amino group at the 6-position and the pyrrolidinone moiety distinguishes it from other benzodioxole derivatives, potentially leading to unique chemical and biological properties.
Propiedades
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYGAIMQFUHCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237335 |
Source


|
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948007-47-4 |
Source


|
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)






![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)
